molecular formula C17H17NO4 B5108966 2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid

2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B5108966
M. Wt: 299.32 g/mol
InChI Key: KGJWNIZGWVSMQD-UHFFFAOYSA-N
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Description

2-{[(3,5-Dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure, characterized by the presence of a benzoic acid moiety linked to a 3,5-dimethylphenoxy group through an acetylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the 3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetylamino linkage, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The acetylamino linkage and the phenoxy group play crucial roles in binding to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

  • 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid
  • 2-{[(3,5-dimethylphenoxy)acetyl]amino}thioxomethylbenzoic acid

Comparison: Compared to its analogs, 2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and binding properties. The presence of the acetylamino linkage also differentiates it from other similar compounds, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-7-12(2)9-13(8-11)22-10-16(19)18-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJWNIZGWVSMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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